molecular formula C9H12ClNS B11899061 5-(Methylthio)isoindoline hydrochloride

5-(Methylthio)isoindoline hydrochloride

Cat. No.: B11899061
M. Wt: 201.72 g/mol
InChI Key: ZNOJVAHTSUEIJP-UHFFFAOYSA-N
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Description

5-(Methylthio)isoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are important heterocyclic compounds that are present in a wide array of bioactive molecules. This compound is characterized by the presence of a methylthio group attached to the isoindoline ring, which is further stabilized by the hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)isoindoline hydrochloride typically involves the reaction of isoindoline derivatives with methylthiolating agents under controlled conditions. One common method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines, such as anilines or benzylamines, under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired isoindoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)isoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives or de-methylthiolated isoindolines.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylthio)isoindoline hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-(Methylthio)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)isoindoline hydrochloride is unique due to the presence of the methylthio group, which imparts specific chemical reactivity and potential biological activity. This functional group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

5-methylsulfanyl-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C9H11NS.ClH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H

InChI Key

ZNOJVAHTSUEIJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(CNC2)C=C1.Cl

Origin of Product

United States

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